Jatrorrhizine chloride Jatrorrhizine chloride Jatrorrhizine is an alkaloid that has been found in the Chinese herb C. chinensis and has diverse biological activities. It is active against P. falciparum (IC50s = 422 and 1,607 ng/ml for D-6 and W-2 clones, respectively) and E. histolytica (IC50 = 82.7 μM). Jatrorrhizine inhibits the growth of C8161 human melanoma cells in vitro (IC50 = 47.4 μM) and inhibits C8161 cell-mediated neovascularization in a Matrigel™ plug assay in mice when administered at a dose of 50 μg/animal. It reduces serum levels of triglycerides, LDL cholesterol (LDL-C), aspartate transaminase (AST), and alanine aminotransferase (ALT) in a high-fat diet-induced mouse model of hyperlipidemia when administered at doses of 20 and 100 mg/kg. Jatrorrhizine is also a metabolite of berberine.

Brand Name: Vulcanchem
CAS No.: 6681-15-8
VCID: VC21343178
InChI: InChI=1S/C20H19NO4.ClH/c1-23-18-5-4-12-8-16-14-10-19(24-2)17(22)9-13(14)6-7-21(16)11-15(12)20(18)25-3;/h4-5,8-11H,6-7H2,1-3H3;1H
SMILES:
Molecular Formula: C20H20ClNO4
Molecular Weight: 373.8 g/mol

Jatrorrhizine chloride

CAS No.: 6681-15-8

Cat. No.: VC21343178

Molecular Formula: C20H20ClNO4

Molecular Weight: 373.8 g/mol

* For research use only. Not for human or veterinary use.

Jatrorrhizine chloride - 6681-15-8

CAS No. 6681-15-8
Molecular Formula C20H20ClNO4
Molecular Weight 373.8 g/mol
IUPAC Name 2,9,10-trimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-3-ol;chloride
Standard InChI InChI=1S/C20H19NO4.ClH/c1-23-18-5-4-12-8-16-14-10-19(24-2)17(22)9-13(14)6-7-21(16)11-15(12)20(18)25-3;/h4-5,8-11H,6-7H2,1-3H3;1H
Standard InChI Key JKMUUZMCSNHBAX-UHFFFAOYSA-N
Canonical SMILES COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC(=C(C=C4CC3)O)OC)OC.[Cl-]

Chemical Properties and Structure

Jatrorrhizine chloride (CAS No. 6681-15-8) is a quaternary protoberberine alkaloid with the molecular formula C20H20NO4·ClH and a molecular weight of 374.842 . It presents as an orange-red powder with a melting point of 208-210°C when dissolved in methanol . The compound is soluble in chloroform and methanol, making these solvents suitable for experimental preparations .

Physical and Chemical Characteristics

Jatrorrhizine chloride requires specific storage conditions, preferably in an inert atmosphere at room temperature to maintain stability . Below is a comprehensive table summarizing the key chemical properties of jatrorrhizine chloride:

PropertyCharacteristic
CAS No.6681-15-8
Molecular FormulaC20H20NO4·ClH
Molecular Weight374.842
Physical AppearanceOrange-red powder
Melting Point208-210°C (in methanol)
SolubilitySoluble in chloroform and methanol
Storage ConditionsInert atmosphere, Room Temperature

Synonyms and Alternative Nomenclature

The compound is known by several names in scientific literature, including:

  • Jatrorrhizine hydrochloride

  • Neprotine chloride

  • Yatrorhizine chloride

  • NSC 150445

  • 3-Hydroxy-2,9,10-trimethoxy-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium chloride

Natural Sources and Extraction

Jatrorrhizine is an isoquinoline alkaloid predominantly found in medicinal plants used in traditional Chinese medicine (TCM) . It is primarily isolated from:

  • Coptis chinensis Franch

  • Rhizoma coptidis

  • Phellodendron chinense Schneid

These plants form an integral component of the TCM formulation known as "Huang Lian," which has been used historically for treating various ailments including metabolic disorders, gastritis, and stomachache . Jatrorrhizine is extracted from the root, rhizome, and bark of these plants and is considered one of the main bioactive compounds in these botanical sources .

The extraction and purification processes for jatrorrhizine involve specialized techniques to isolate it from plant materials. According to research methodologies, jatrorrhizine can be extracted and purified from Coptis chinensis Franch to achieve a purity of up to 98% using HPLC methods .

Pharmacological Activities

Neuroprotective Effects

Jatrorrhizine demonstrates significant neuroprotective properties, particularly relevant to neurodegenerative conditions like Alzheimer's disease (AD). One of its primary mechanisms is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine .

The compound and its derivatives have shown potent AChE inhibitory activity. This inhibition helps restore acetylcholine levels in the brain, potentially improving cholinergic neurotransmission in AD patients . Beyond AChE inhibition, jatrorrhizine offers broader neuroprotective effects:

  • Protection of neurons against hydrogen peroxide damage

  • Reduction of amyloid-β (αβ) oligomerization-induced cell damage

  • Attenuation of neural inflammatory responses

  • General improvements in learning and memory capabilities

These multifaceted neuroprotective mechanisms suggest jatrorrhizine could be a promising candidate for managing neurodegenerative disorders.

Antimicrobial Properties

Jatrorrhizine exhibits antimicrobial activity against various pathogens. Research has demonstrated its effectiveness against:

  • Plasmodium falciparum with IC50 values of 422 and 1,607 ng/ml for D-6 and W-2 clones, respectively

  • Entamoeba histolytica with an IC50 of 82.7 μM

This antimicrobial activity positions jatrorrhizine as a potential candidate for antiparasitic applications, particularly against protozoan infections.

Anticancer Properties

Jatrorrhizine shows promising anticancer activities in several experimental models. Specifically, it:

  • Inhibits the growth of C8161 human melanoma cells with an IC50 of 47.4 μM

  • Suppresses C8161 cell-mediated neovascularization in a Matrigel plug assay in mice when administered at a dose of 50 μg/animal

These findings suggest potential applications in cancer therapy, particularly for melanoma, though further research is needed to elucidate its mechanisms of action and clinical relevance.

Metabolic Effects

Jatrorrhizine demonstrates beneficial effects on lipid metabolism and related parameters. In a high-fat diet-induced mouse model of hyperlipidemia, jatrorrhizine administration at doses of 20 and 100 mg/kg resulted in:

  • Reduction in serum triglyceride levels

  • Decreased LDL cholesterol (LDL-C)

  • Lowered aspartate transaminase (AST) and alanine aminotransferase (ALT) levels

These effects indicate jatrorrhizine's potential for treating hyperlipidemia and related metabolic disorders, possibly offering hepatoprotective benefits as evidenced by the reduction in liver enzyme markers.

Synthetic Derivatives and Structure-Activity Relationship

Researchers have developed synthetic derivatives of jatrorrhizine to enhance its pharmacological properties, particularly its AChE inhibitory activity. Derivatives with substituted amino groups linked at the 3-position have been synthesized and evaluated for their biological activities .

Synthesis of Jatrorrhizine Derivatives

The synthetic pathway for 3-substituted jatrorrhizine derivatives typically involves:

  • Alkylation of jatrorrhizine using 1,4-dibromoethane under basic conditions

  • Further reaction with various amines (dimethylamine, pyrrolidine, etc.)

  • Purification by chromatography on an Al2O3 column

These methods have yielded a series of derivatives with enhanced pharmacological properties compared to the parent compound.

Biological Evaluation of Derivatives

The synthesized jatrorrhizine derivatives demonstrated improved inhibitory activity against AChE compared to jatrorrhizine itself. Notably:

  • Compound 3g exhibited the most potent inhibitory activity for AChE with an IC50 value of 0.301 μM

  • The derivatives showed poor inhibitory potency against butyrylcholinesterase (BuChE), indicating selectivity for AChE over BuChE

This selectivity is particularly important for potential therapeutic applications, as it may reduce off-target effects while maintaining efficacy against the primary target enzyme.

Current Research and Future Perspectives

The diverse pharmacological activities of jatrorrhizine chloride have sparked increasing research interest in recent years. Current research trends include:

  • Development of more potent and selective derivatives for specific therapeutic targets

  • Exploration of its potential in combination therapies

  • Investigation of its mechanisms of action at the molecular level

  • Assessment of its efficacy in various disease models

As research continues, several areas warrant further investigation:

  • Clinical studies to validate preclinical findings

  • Optimization of formulations for improved bioavailability

  • Comprehensive toxicological profiling

  • Exploration of potential drug-drug interactions

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator